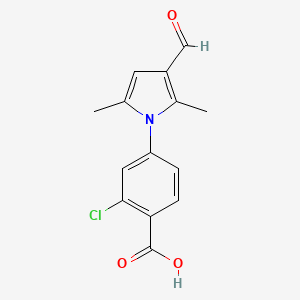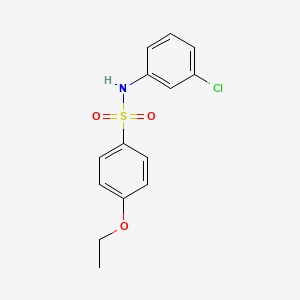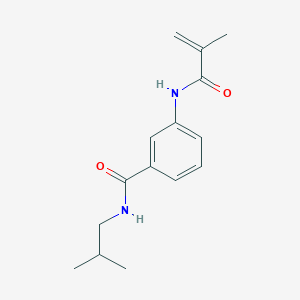
N-(4-methyl-1,3-thiazol-2-yl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-thiazol-2-yl)-2-furamide, also known as MTFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTFA is a thiazole-furamide derivative that has been found to exhibit a wide range of biochemical and physiological effects. In
科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide , have been extensively studied for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .
Anticancer Potential
Research has indicated that thiazole compounds exhibit promising anticancer activities. They can interfere with the proliferation of cancer cells and may induce apoptosis, which is the programmed cell death crucial for stopping cancer growth .
Antioxidant Properties
Thiazoles are known to possess antioxidant properties, which are essential in protecting the body from oxidative stress and free radical damage. This characteristic is particularly beneficial in the development of treatments for diseases caused by oxidative stress .
Anti-Inflammatory Applications
The anti-inflammatory properties of thiazole derivatives make them suitable for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from inflammation-related symptoms .
Neuroprotective Effects
Some thiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds may help in preserving neural health and improving cognitive functions .
Antidiabetic Activity
Thiazole compounds have been investigated for their potential to act as antidiabetic agents. They may contribute to the regulation of blood glucose levels and enhance insulin sensitivity, offering a new approach to diabetes management .
Hepatoprotective Properties
Thiazole derivatives may also exhibit hepatoprotective properties, protecting the liver from various toxins and preventing liver diseases. This application is crucial given the liver’s role in detoxification and metabolism .
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific mode of action would depend on the compound’s structure, its targets, and the biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The exact pathways would depend on the specific biological activity of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , the compound could potentially have diverse molecular and cellular effects.
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDJLYVJPFBLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)



